2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane
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Overview
Description
2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane is an organic compound with the molecular formula C11H10ClF3O3 It is characterized by the presence of a chloro group, a dioxolane ring, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 1,3-dioxolane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-Chloro-4-hydroxybenzotrifluoride} + \text{1,3-dioxolane} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The chloro group and dioxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxybenzotrifluoride
- 4-Chloro-1,3-dioxolan-2-one
- 3-Chloro-4-methoxybenzotrifluoride
Uniqueness
2-((2-Chloro-4-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c12-8-5-7(11(13,14)15)1-2-9(8)18-6-10-16-3-4-17-10/h1-2,5,10H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJUPOMNPDIOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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